molecular formula C36H38O7 B12865884 (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal

(2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal

Cat. No.: B12865884
M. Wt: 582.7 g/mol
InChI Key: LPTAYVYOYUMZAV-SNSGHMKVSA-N
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Description

(2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal is a complex organic compound characterized by multiple benzyloxy groups and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves the following steps:

    Protection of Hydroxyl Groups: The starting material, a pentose sugar, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride. This step ensures that the hydroxyl groups are protected as benzyloxy groups.

    Formation of Dioxolane Ring: The protected sugar is then reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the dioxolane ring.

    Oxidation: The final step involves the oxidation of the primary alcohol group to an aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of protective groups and selective oxidation steps would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acid.

    Reduction: Corresponding primary alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural complexity makes it a valuable scaffold for drug development.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties

Industry

In materials science, this compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzyloxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5S)-2,3,4,5-Tetrakis(methoxy)-5-(1,3-dioxolan-2-yl)pentanal: Similar structure but with methoxy groups instead of benzyloxy groups.

    (2R,3S,4S,5S)-2,3,4,5-Tetrakis(ethoxy)-5-(1,3-dioxolan-2-yl)pentanal: Similar structure but with ethoxy groups instead of benzyloxy groups.

Uniqueness

The presence of benzyloxy groups in (2R,3S,4S,5S)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal provides unique steric and electronic properties, making it distinct from its methoxy and ethoxy analogs. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C36H38O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentanal

InChI

InChI=1S/C36H38O7/c37-23-32(40-24-28-13-5-1-6-14-28)33(41-25-29-15-7-2-8-16-29)34(42-26-30-17-9-3-10-18-30)35(36-38-21-22-39-36)43-27-31-19-11-4-12-20-31/h1-20,23,32-36H,21-22,24-27H2/t32-,33+,34-,35-/m0/s1

InChI Key

LPTAYVYOYUMZAV-SNSGHMKVSA-N

Isomeric SMILES

C1COC(O1)[C@H]([C@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

C1COC(O1)C(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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